N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide
Description
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound featuring a combination of oxadiazole and pyrazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Properties
IUPAC Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10(2)21-8-7-14(19-21)16(22)18-13-6-4-5-12(9-13)15-17-11(3)23-20-15/h4-10H,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIGBKCBDTHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles (CDI) in toluene.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as succinate dehydrogenase, inhibiting their activity and affecting cellular respiration.
Pathways Involved: It can influence pathways related to oxidative stress, lipid metabolism, and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their broad spectrum of biological activities, including antibacterial and anticancer properties.
1,2,5-Oxadiazole Derivatives: Utilized in high-energy materials and pharmaceuticals.
Pyrazole Derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide stands out due to its unique combination of oxadiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
